molecular formula C12H17BrO2S B160312 (2-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 137105-52-3

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B160312
CAS No.: 137105-52-3
M. Wt: 305.23 g/mol
InChI Key: SDZIZUSDBKSUJL-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrO2S. It is characterized by the presence of a bromophenyl group and a diethoxyethyl sulfane moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” indicates that it should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and the hazard statement H302 . This suggests that the compound may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 2-bromophenyl thiol with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the sulfane group can undergo redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to undergo multiple chemical transformations makes it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane
  • (2-Fluorophenyl)(2,2-diethoxyethyl)sulfane
  • (2-Iodophenyl)(2,2-diethoxyethyl)sulfane

Uniqueness

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZIZUSDBKSUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=CC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476428
Record name 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137105-52-3
Record name 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with anhydrous DMF (100 mL), 2-bromothiophenol (10.0 g, 52.88 mmol), potassium carbonate (11.0 g, 79.59 mmol) and bromoacetaldehyde diethyl acetal (8.35 mL, 55.5 mmol). The reaction was stirred at room temperature for 5 hours. Water (50 mL) and ethyl acetate (100 mL) were then added with mixing. The layers were separated and the organic layer was washed with water (5×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.78 g, 85%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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